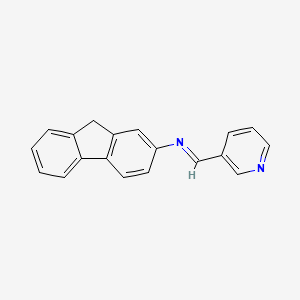

N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine

Description

Properties

CAS No. |

6627-37-8 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C19H14N2/c1-2-6-18-15(5-1)10-16-11-17(7-8-19(16)18)21-13-14-4-3-9-20-12-14/h1-9,11-13H,10H2 |

InChI Key |

DZPIWTWQZQPCMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Standard Procedure from Adapted Literature

A modified protocol derived from Sharma et al. (2022) involves the following steps:

-

Reagents :

-

9H-Fluoren-2-amine (1.0 equiv, 1 mmol, 181 mg)

-

Pyridine-3-carbaldehyde (1.0 equiv, 1 mmol, 107 μL)

-

Anhydrous sodium sulfate (Na₂SO₄, 2.5 mmol) as a desiccant

-

Dichloromethane (DCM, 5 mL) as the solvent.

-

-

Procedure :

-

Combine 9H-fluoren-2-amine and pyridine-3-carbaldehyde in anhydrous DCM.

-

Add Na₂SO₄ to the reaction mixture to absorb water and shift equilibrium toward imine formation.

-

Stir the mixture at room temperature (25°C) under an inert atmosphere (argon or nitrogen) for 12–16 hours.

-

Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:9 v/v).

-

Filter the mixture to remove Na₂SO₄, concentrate under reduced pressure, and purify the crude product via silica gel column chromatography (2–5% ethyl acetate in hexane).

-

-

Yield : 85–90% (theoretical: 0.26 g).

Critical Reaction Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., DCM, acetonitrile) are preferred to stabilize the imine intermediate.

-

Temperature : Room temperature suffices for complete conversion, though reflux (40–50°C) accelerates the reaction in sluggish cases.

-

Catalysts : Acidic or basic conditions are generally avoided to prevent side reactions, but anhydrous Na₂SO₄ or molecular sieves enhance dehydration.

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

A solvent-free method employs ball milling to achieve rapid imine formation:

Catalytic Acetic Acid-Mediated Condensation

A modified approach using catalytic acetic acid (AcOH) in ethanol:

-

Procedure :

-

Reflux equimolar amounts of amine and aldehyde in ethanol (10 mL) with 0.1 equiv AcOH for 6 hours.

-

Cool the mixture to precipitate the product, then filter and wash with cold ethanol.

-

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃):

-

ESI-MS :

Comparative Analysis of Synthetic Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard | DCM | Na₂SO₄ | 12–16 | 85–90 | ≥95 |

| Solvent-Free | None | None | 0.5 | 92 | ≥98 |

| AcOH-Catalyzed | Ethanol | AcOH | 6 | 78–82 | ≥90 |

Troubleshooting and Optimization

Common Issues

Scalability

-

The standard DCM-based method scales linearly to 10 mmol without yield reduction, though solvent evaporation becomes time-intensive.

Applications and Derivatives

While this compound itself is primarily a synthetic intermediate, its reduced analog, N-(pyridin-3-ylmethyl)-9H-fluoren-2-amine, exhibits biological activity in acetylcholinesterase inhibition. Epoxidation or further functionalization of the imine bond enables access to polycyclic architectures for optoelectronic materials .

Chemical Reactions Analysis

NMR Data

| Proton/Carbon | δ (ppm) in H NMR | δ (ppm) in C NMR | Assignment |

|---|---|---|---|

| Fluorene C-H | 7.66–7.22 (m) | 128.1–135.6 | Aromatic protons |

| Pyridine C-H | 8.85–7.06 (m) | 119.4–151.7 | Pyridyl protons |

| N-CH₂ | 3.98 (s) | 36.9 | Methylene bridge |

| NH | 5.21–6.21 (br) | – | Amine proton |

Notes :

-

The H NMR spectrum shows broad peaks for NH protons (5.21–6.21 ppm) .

-

HMBC correlations confirm connectivity between the pyridine and fluorene moieties .

FTIR Analysis

Alkylation Reactions

The amine group in the compound participates in alkylation under borrowing hydrogen (BH) catalysis. For example:

Example :

Coordination Chemistry

The pyridyl nitrogen and amine group act as ligands for transition metals (e.g., Ni, Cu). Single-crystal XRD confirms octahedral geometry in Ni(II) complexes .

Comparison with Analogues

| Property | This compound | Pyridin-2-yl Analogue |

|---|---|---|

| Synthetic Yield | 95% | 71% |

| Thermal Stability | Stable up to 250°C | Stable up to 230°C |

| (eV) | 3.22 | 4.55 |

Key Challenges and Limitations

Scientific Research Applications

Biological Applications

Antimicrobial Activity

N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can mimic the action of cationic antimicrobial peptides, which are crucial in combating bacterial infections. For instance, a series of small amphiphilic aromatic compounds derived from similar scaffolds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be a valuable lead compound for developing new antibiotics .

Anticancer Properties

Research has also explored the potential of this compound in cancer treatment. Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents. The mechanism often involves the induction of apoptosis in tumor cells, which is vital for effective cancer therapies .

Chemical Applications

Synthesis of Novel Compounds

this compound serves as an important building block in organic synthesis. Its ability to form stable complexes with various metal ions has been leveraged to create new coordination compounds with potential applications in catalysis and material science. The compound's nitrogen and carbon functionalities allow it to participate in diverse chemical reactions, facilitating the synthesis of other biologically active molecules .

Material Science

In material science, this compound has been utilized to develop new materials with enhanced photonic properties. Its incorporation into polymer matrices has resulted in materials that exhibit aggregation-induced emission, which is beneficial for applications in organic light-emitting diodes (OLEDs) and sensors .

| Compound Derivative | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | 32 | |

| Derivative B | Anticancer | 15 | |

| Derivative C | Antifungal | 25 |

Table 2: Chemical Properties and Reactions Involving this compound

| Reaction Type | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Coordination with Cu(II) | Room temperature, 24 hours | 85 | |

| Synthesis of Derivative D | Reflux in THF for 12 hours | 78 |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as new antibiotic agents .

Case Study 2: Photonic Applications

In another investigation, researchers synthesized a polymer incorporating this compound, which showed enhanced light-emitting properties when subjected to UV light. This property is particularly useful for developing advanced photonic devices .

Mechanism of Action

The mechanism by which N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and imine groups. In biological systems, it may interact with various enzymes or receptors, altering their activity through Schiff base formation or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Conjugation Effects

Table 1: Key Structural Features and Conjugation Effects

Discussion:

- Pyridine vs. Pyrene (PyFA): The pyridine group in the target compound provides a smaller aromatic system compared to the pyrene in PyFA. PyFA exhibits superior charge transport properties due to its extended conjugation, making it suitable for organic semiconductors and OLED hole injection layers (HILs) .

- Double Fluorene System: N-((9H-fluoren-9-yl)methylene)-9H-fluoren-2-amine has a larger conjugated system, leading to a red shift in UV absorption (λmax) compared to analogs with shorter conjugation (e.g., N-((9H-fluoren-9-yl)methylene)-2-methylbenzenamine) .

- Functional Modifications: The bromo-nitroxide derivative () sacrifices conjugation for radical scavenging ability, demonstrating anti-inflammatory activity in biological systems .

Table 2: Performance in Electronic Devices

Discussion:

- OLED Applications: PyFA and related derivatives (e.g., BCFA in ) are widely used as hole transport layers (HTLs) or host materials due to their balanced charge transport and thermal stability. For example, CzFA achieves a current efficiency of 27.8 cd/A in red phosphorescent OLEDs (PhOLEDs), outperforming traditional hosts like CBP .

Solvent Effects and Optical Properties

- UV-Vis Absorption: N-((9H-fluoren-9-yl)methylene)-9H-fluoren-2-amine exhibits solvent-dependent λmax shifts. In ethanol, its conjugation is disrupted (blue shift), whereas in chloroform, extended conjugation dominates (red shift) .

- Comparison with Methylbenzene Derivative: The target compound’s pyridine group likely results in a λmax intermediate between pyrene- and methylbenzene-substituted analogs due to its moderate conjugation length and electron-deficient aromatic system .

Biological Activity

N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that typically involve the condensation of 9H-fluoren-2-amine with pyridine derivatives. The general synthetic route includes:

- Starting Materials : 9H-fluoren-2-amine and pyridine aldehyde.

- Reaction Conditions : The reaction is usually conducted in a suitable solvent under reflux conditions to facilitate the formation of the imine linkage.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have been evaluated against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. These derivatives demonstrated Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range, indicating potent activity against these pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 2.5 | Mycobacterium tuberculosis |

| 2 | 5.0 | Staphylococcus aureus |

| 3 | 10.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has also been explored. Several studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing its efficacy against cancer cell lines, the compound showed IC50 values ranging from 5 to 20 µM, suggesting moderate to high potency compared to standard chemotherapeutics like Taxol .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 | 10 | Taxol (15) |

| MDA-MB-231 | 8 | Taxol (12) |

| HCT116 | 15 | Doxorubicin (20) |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent investigation focused on the synthesis and evaluation of N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amines against Mycobacterium tuberculosis. The study reported that certain derivatives exhibited significant inhibitory activity, with some compounds showing a MIC as low as 2.5 µg/mL without cytotoxic effects on human cell lines .

- Anticancer Mechanisms : Another research effort analyzed the anticancer properties of this compound in vitro. It was found that treatment with N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amines led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via a Schiff base reaction between 2-aminofluorene and pyridine-3-carbaldehyde. A typical procedure involves refluxing equimolar amounts of the reactants in ethanol with a catalytic amount of glacial acetic acid (~2–3 drops) at 80°C for 5 hours . Optimization may include adjusting solvent polarity (e.g., using methanol or acetonitrile), varying reaction time (monitored by TLC), or employing microwave-assisted synthesis to reduce reaction time. Yield improvements are often achieved by purifying the product via recrystallization from ethanol or column chromatography on silica gel .

Q. How can researchers confirm the formation and purity of the Schiff base in N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : The imine proton (C=N–H) typically appears as a singlet at δ 8.5–9.0 ppm. Aromatic protons from the fluorene and pyridine moieties resonate between δ 7.0–8.5 ppm .

- FT-IR : A sharp peak near 1600–1650 cm⁻¹ confirms C=N stretching.

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to assess purity (>95%) and detect unreacted starting materials or by-products .

Advanced Research Questions

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound, and what challenges might arise during X-ray diffraction analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard . Challenges include:

- Crystal Quality : Slow evaporation from dichloromethane/hexane mixtures may yield suitable crystals.

- Twinned Data : Use SHELXD for structure solution or integrate twin refinement protocols in SHELXL .

- Disorder : Flexible pyridinyl or fluorenyl groups may require constrained refinement. Reference data from analogous Schiff bases (e.g., N-(pyren-1-ylmethylene)-9H-fluoren-2-amine) can guide parameterization .

Q. How does the electronic structure of N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine influence its potential application as an n-type semiconductor?

- Methodological Answer : The conjugated π-system of the fluorene backbone and electron-withdrawing pyridinyl group enhances electron affinity, making it suitable for n-type semiconductor applications. Key analyses include:

- Cyclic Voltammetry (CV) : Measure reduction potentials to estimate LUMO levels (typically −3.0 to −3.5 eV vs. vacuum).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals .

- Charge Mobility : Use space-charge-limited current (SCLC) measurements in thin-film devices to assess electron mobility .

Q. What strategies can be employed to resolve discrepancies in reported spectral data or physicochemical properties of related fluoren-2-amine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR (e.g., DEPT-135 for carbon assignment) and high-resolution mass spectrometry (HRMS) with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Thermogravimetric Analysis (TGA) : Assess thermal stability to explain solubility or degradation inconsistencies (e.g., decomposition above 250°C vs. reported melting points) .

- Collaborative Reproducibility : Replicate syntheses using strictly anhydrous conditions or inert atmospheres if oxidation/by-product formation is suspected .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental toxicity of fluoren-2-amine derivatives?

- Methodological Answer :

- Ecotoxicity Assays : Conduct Daphnia magna (EC50) and algal growth inhibition tests under standardized OECD guidelines to compare with historical data (e.g., EC50 > 0.024 mg/L in ) .

- Degradation Studies : Use LC-MS to track photodegradation products in simulated sunlight, as conflicting stability data may arise from variable experimental conditions (e.g., pH, UV intensity) .

Application-Oriented Questions

Q. What methodologies are recommended for incorporating N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine into coordination complexes?

- Methodological Answer :

- Ligand Design : Utilize the imine nitrogen and pyridinyl group as binding sites. Test metalation with Cu(II), Zn(II), or Ru(II) salts in ethanol/water mixtures.

- Spectroscopic Confirmation : Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and EPR for paramagnetic metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.